1-(3-Aminopropyl)aziridine molecular weight and formula C₅H₁₂N₂
1-(3-Aminopropyl)aziridine molecular weight and formula C₅H₁₂N₂
An In-Depth Technical Guide to 1-(3-Aminopropyl)aziridine: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Aminopropyl)aziridine (C₅H₁₂N₂), a versatile bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. We will delve into its core physicochemical properties, explore the unique reactivity conferred by its strained aziridine ring, and discuss its applications as a building block for advanced materials and therapeutic agents.
Core Molecular Profile and Physicochemical Properties
1-(3-Aminopropyl)aziridine, also known by its IUPAC name 3-(aziridin-1-yl)propan-1-amine, is a colorless liquid characterized by a three-membered heterocyclic aziridine ring linked to a primary aminopropyl chain.[1] This unique structure combines the high reactivity of a strained ring system with the nucleophilic and functionalizable nature of a primary amine.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 1072-65-7 | [1][2] |
| IUPAC Name | 3-(aziridin-1-yl)propan-1-amine | [1] |
| Density | 0.879 g/cm³ at 22 °C | [2] |
| pKa (predicted) | 10.41 ± 0.10 (for the terminal amine) | [2] |
| Canonical SMILES | C1CN1CCCN | [1][2] |
The aziridine ring's bond angles are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[2][3] This geometric constraint results in substantial angle strain, which is the primary driver for the molecule's characteristic reactivity.[2][3] The terminal primary amine, with a predicted pKa typical of aliphatic amines, provides a secondary reactive site and influences the molecule's overall polarity and solubility.[2]
Caption: General mechanism for acid-catalyzed aziridine ring-opening.
Experimental Protocol: Nucleophilic Ring-Opening with an Alcohol
This protocol describes a representative acid-catalyzed ring-opening of the aziridine moiety in a polymer context, which can be adapted for the small molecule. [4]The choice of a Lewis acid like boron trifluoride diethyl etherate is critical as it efficiently activates the aziridine for attack by even weak nucleophiles like alcohols. [4] Objective: To synthesize a β-alkoxy amine by reacting 1-(3-Aminopropyl)aziridine with methanol.
Materials:
-
1-(3-Aminopropyl)aziridine
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Methanol (anhydrous)
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Aminopropyl)aziridine (1.0 g, 10 mmol) in anhydrous DCM (20 mL).
-
Addition of Nucleophile: Add anhydrous methanol (0.4 g, 12.5 mmol, 1.25 eq.) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (0.18 g, 1.25 mmol, 0.125 eq.) dropwise. Causality Note: The Lewis acid activates the aziridine nitrogen, making the ring carbons highly electrophilic and facilitating the attack by methanol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel flash chromatography if necessary.
Synthesis of 1-(3-Aminopropyl)aziridine
While specific synthesis routes for 1-(3-Aminopropyl)aziridine are proprietary or found in patent literature, its structure suggests assembly via established methods for N-substituted aziridines. A common and industrially relevant strategy is the Wenker synthesis or a variation thereof, which involves the cyclization of a β-amino alcohol. [3][5]
Caption: Conceptual workflow for aziridine synthesis via cyclization.
This process involves two key transformations:
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Activation: The hydroxyl group of a precursor like N-(3-hydroxypropyl)-1,2-ethanediamine is converted into a good leaving group, often a sulfate ester. [3]2. Cyclization: An intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the leaving group, is induced by a base to yield the aziridine ring. [3]
Applications in Research and Development
The dual functionality of 1-(3-Aminopropyl)aziridine makes it a valuable intermediate in several fields.
Pharmaceutical and Medicinal Chemistry
The aziridine moiety is a key pharmacophore in several anticancer agents, such as Mitomycin C. [2][3]Its ability to alkylate biological macromolecules like DNA is central to its cytotoxic activity. [2]1-(3-Aminopropyl)aziridine serves as a versatile building block for creating novel compounds with potential therapeutic properties. [2]Researchers are actively exploring its use in synthesizing new antimicrobial and anticancer agents. [2][6][7]The aminopropyl side chain provides a convenient handle for attaching targeting ligands or modifying the molecule's pharmacokinetic properties.
Polymer Chemistry and Materials Science
In polymer science, aziridines are important monomers for synthesizing polyamines through ring-opening polymerization. [2][8]1-(3-Aminopropyl)aziridine can be incorporated into polymer backbones or used as a post-polymerization modification agent. The primary amine can react with various electrophiles, while the aziridine ring can be opened to create cross-links or introduce new functionalities. [2]This has led to its exploration in materials for drug delivery and gene therapy, where the resulting polyamines can complex with nucleic acids. [2]
Safety and Handling
1-(3-Aminopropyl)aziridine and related compounds must be handled with care due to their potential toxicity and reactivity.
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General Hazards: Aziridines are classified as toxic and potentially mutagenic. [9]The safety data sheet for a related compound indicates it may be harmful if swallowed, cause serious eye irritation, and may cause an allergic skin reaction. * Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. * Handling Precautions: Avoid breathing vapors or mists. Prevent contact with skin and eyes. [10]Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents. [10]
Conclusion
1-(3-Aminopropyl)aziridine is a synthetically powerful and versatile chemical intermediate. Its molecular formula of C₅H₁₂N₂ and molecular weight of 100.16 g/mol belie a complex and useful reactivity profile dominated by the strain-driven ring-opening of its aziridine core. [1][2]For researchers in drug discovery and materials science, this molecule offers a robust platform for constructing complex nitrogen-containing architectures, from novel therapeutic candidates to functional polymers. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
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